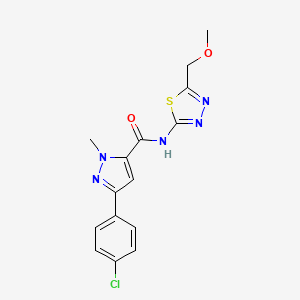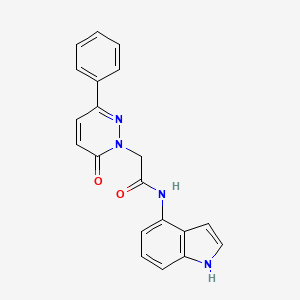![molecular formula C15H13N5O2S B11000195 4-(1,3-benzothiazol-2-yl)-5-imino-1-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]-2,5-dihydro-1H-pyrrol-3-ol](/img/structure/B11000195.png)
4-(1,3-benzothiazol-2-yl)-5-imino-1-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]-2,5-dihydro-1H-pyrrol-3-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(1,3-Benzothiazol-2-yl)-5-imino-1-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]-2,5-dihydro-1H-pyrrol-3-ol is a complex heterocyclic compound
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1,3-benzothiazol-2-yl)-5-imino-1-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]-2,5-dihydro-1H-pyrrol-3-ol typically involves multi-step reactions:
Formation of Benzothiazole Ring: The benzothiazole ring can be synthesized by reacting 2-mercaptoaniline with acid chlorides.
Oxadiazole Ring Synthesis: The oxadiazole ring is often formed by cyclization reactions involving hydrazides and carboxylic acids.
Pyrrole Ring Construction: The pyrrole ring can be synthesized via Paal-Knorr synthesis, where a 1,4-dicarbonyl compound reacts with ammonia or primary amines.
Final Assembly: The final compound is assembled by linking the benzothiazole, oxadiazole, and pyrrole rings through appropriate condensation reactions under controlled conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of automated reactors, precise temperature control, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the imino and hydroxyl groups.
Reduction: Reduction reactions can target the imino group, converting it to an amine.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the benzothiazole and oxadiazole rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are employed under various conditions.
Major Products
The major products depend on the specific reactions but can include various substituted derivatives of the original compound, such as hydroxylated, aminated, or alkylated products.
Scientific Research Applications
Chemistry
Catalysis: The compound can act as a ligand in coordination chemistry, facilitating catalytic reactions.
Organic Synthesis: It serves as a building block for synthesizing more complex molecules.
Biology and Medicine
Antimicrobial Agents: Derivatives of this compound have shown potential as antimicrobial agents.
Anticancer Research: Its unique structure allows it to interact with biological targets, making it a candidate for anticancer drug development.
Industry
Materials Science: The compound can be used in the development of new materials with specific electronic or optical properties.
Dyes and Pigments: Its structural features make it suitable for use in dye chemistry.
Mechanism of Action
The compound exerts its effects through interactions with various molecular targets:
Enzyme Inhibition: It can inhibit enzymes by binding to their active sites.
DNA Intercalation: The planar structure allows it to intercalate into DNA, disrupting replication and transcription processes.
Receptor Binding: It can bind to specific receptors, modulating signal transduction pathways.
Comparison with Similar Compounds
Similar Compounds
Benzothiazole Derivatives: Compounds like 2-aminobenzothiazole share the benzothiazole ring but differ in other substituents.
Oxadiazole Derivatives: Compounds such as 3,5-dimethyl-1,2,4-oxadiazole have similar oxadiazole rings.
Pyrrole Derivatives: Compounds like pyrrole-2-carboxylic acid share the pyrrole ring but have different functional groups.
Uniqueness
The uniqueness of 4-(1,3-benzothiazol-2-yl)-5-imino-1-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]-2,5-dihydro-1H-pyrrol-3-ol lies in its combination of three distinct heterocyclic rings, which imparts a wide range of chemical reactivity and potential biological activity.
Properties
Molecular Formula |
C15H13N5O2S |
|---|---|
Molecular Weight |
327.4 g/mol |
IUPAC Name |
4-(1,3-benzothiazol-2-yl)-5-imino-1-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]-2H-pyrrol-3-ol |
InChI |
InChI=1S/C15H13N5O2S/c1-8-17-12(22-19-8)7-20-6-10(21)13(14(20)16)15-18-9-4-2-3-5-11(9)23-15/h2-5,16,21H,6-7H2,1H3 |
InChI Key |
FDYLIIDMMQEXRX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NOC(=N1)CN2CC(=C(C2=N)C3=NC4=CC=CC=C4S3)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-chloro-N-[2-(2-methyl-4-oxopyrido[2,3-d]pyrimidin-3(4H)-yl)ethyl]benzamide](/img/structure/B11000116.png)
![4-(1H-pyrrol-1-yl)-N-[4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]butanamide](/img/structure/B11000120.png)


![4-(4-chlorophenyl)-N-{2-[(3-methylbutyl)amino]-2-oxoethyl}piperazine-1-carboxamide](/img/structure/B11000157.png)
![N-[2-(6-fluoro-4-oxoquinazolin-3(4H)-yl)ethyl]-1H-indole-3-carboxamide](/img/structure/B11000164.png)
![2-[(2-Phenylmorpholino)methyl]-1(2H)-phthalazinone](/img/structure/B11000169.png)

![(6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)[4-(pyrimidin-2-ylamino)phenyl]methanone](/img/structure/B11000179.png)
![2-(butan-2-yl)-N-[(2E)-5-tert-butyl-1,3,4-thiadiazol-2(3H)-ylidene]-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxamide](/img/structure/B11000182.png)
![1-(6-chloropyridazin-3-yl)-N-[2-(2-methoxyphenyl)ethyl]piperidine-4-carboxamide](/img/structure/B11000190.png)
![ethyl 4-methyl-2-({[3-(4-methylpiperidin-1-yl)-6-oxopyridazin-1(6H)-yl]acetyl}amino)-1,3-thiazole-5-carboxylate](/img/structure/B11000192.png)
![2-[1-(4-methoxybenzyl)-2,5-dioxoimidazolidin-4-yl]-N-(1-methyl-1H-indol-6-yl)acetamide](/img/structure/B11000200.png)
![ethyl 4-{[3-(2,5-dioxo-2,3,4,5-tetrahydro-1H-1,4-benzodiazepin-3-yl)propanoyl]amino}piperidine-1-carboxylate](/img/structure/B11000206.png)
